1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylic acid
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Overview
Description
1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of a benzene ring fused with a thiazine ring, which contains sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with sulfur-containing reagents under controlled conditions. For example, the reaction of anthranilic acid with thionyl chloride followed by cyclization can yield the desired benzothiazine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .
Scientific Research Applications
1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
4H-3,1-benzothiazin-4-ones: Studied for their biological activities, including enzyme inhibition and receptor modulation.
Uniqueness
1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylic acid is unique due to its specific structural features and the presence of multiple reactive sites, which allow for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in multiple research fields make it a valuable compound for scientific exploration.
Properties
CAS No. |
656819-53-3 |
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Molecular Formula |
C9H7NO5S |
Molecular Weight |
241.22 g/mol |
IUPAC Name |
1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylic acid |
InChI |
InChI=1S/C9H7NO5S/c11-8-4-16(14,15)7-2-1-5(9(12)13)3-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13) |
InChI Key |
NJHBEJOAYHXVTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(S1(=O)=O)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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